molecular formula C12H21N3O B14913238 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one

Cat. No.: B14913238
M. Wt: 223.31 g/mol
InChI Key: DGGMQMUNHNUBBK-UHFFFAOYSA-N
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Description

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the aminopentan and isopropyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for better control over reaction parameters and can lead to more sustainable and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopentan-3-yl)-6-isopropylpyrimidin-4(3h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-(3-aminopentan-3-yl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H21N3O/c1-5-12(13,6-2)11-14-9(8(3)4)7-10(16)15-11/h7-8H,5-6,13H2,1-4H3,(H,14,15,16)

InChI Key

DGGMQMUNHNUBBK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC(=CC(=O)N1)C(C)C)N

Origin of Product

United States

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